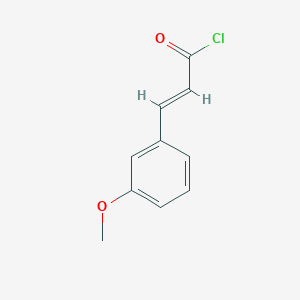

(E)-3-methoxycinnamoyl chloride

Description

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXZPHOCVWJAEN-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 Methoxycinnamoyl Chloride and Derived Functional Reagents

Established Synthetic Pathways to (E)-3-Methoxycinnamoyl Chloride

The synthesis of this compound is most commonly achieved through the direct conversion of its corresponding carboxylic acid, (E)-3-methoxycinnamic acid. This precursor acid can be prepared through established organic reactions such as the Perkin or Knoevenagel condensations.

Direct Chlorination Routes from (E)-3-Methoxycinnamic Acid

The most direct and widely employed method for preparing this compound is the chlorination of (E)-3-methoxycinnamic acid. This reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom, typically using a strong chlorinating agent.

Thionyl chloride (SOCl₂) is the most common reagent for this transformation. The reaction is generally performed by heating a mixture of (E)-3-methoxycinnamic acid and an excess of thionyl chloride, often in an inert solvent like benzene. prepchem.comsemanticscholar.org The process converts the carboxylic acid into the highly reactive acyl chloride. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. In some procedures, a catalytic amount of a base like pyridine (B92270) is added to facilitate the reaction. semanticscholar.org

Another effective reagent for this conversion is oxalyl chloride ((COCl)₂). Similar to thionyl chloride, it reacts with the carboxylic acid to produce the desired acyl chloride, with the advantage that its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification. smolecule.com

Table 1: Reagents and Conditions for Direct Chlorination of Methoxycinnamic Acids This table summarizes typical conditions for the synthesis of methoxycinnamoyl chlorides from their corresponding acids. While not all examples are the 3-methoxy isomer, the chemistry is analogous.

| Starting Material | Chlorinating Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 3-Methoxycinnamic Acid | Thionyl Chloride | Benzene | Heating/Reflux | prepchem.com |

| p-Methoxycinnamic Acid | Thionyl Chloride | Dry Benzene | Reflux overnight, with pyridine (catalyst) | semanticscholar.org |

| 3,4,5-Trimethoxycinnamic Acid | Thionyl Chloride or Oxalyl Chloride | Not specified | Heating at 50-80°C for 2-4 hours | smolecule.com |

Alternative and Novel Synthetic Strategies for Preparation

However, alternative pathways that circumvent the isolation of the cinnamic acid and proceed directly to the acyl chloride are less common. Research into different catalytic systems and one-pot procedures from other precursors remains an area of interest for improving synthetic efficiency. smolecule.comresearchgate.net

Derivatization of this compound to Key Functional Monomers and Polymerization Agents

The high reactivity of the acyl chloride group makes this compound an excellent starting material for producing a variety of functional molecules. These derivatives are particularly useful in polymer chemistry for creating polymers with precisely controlled architectures and functionalities.

Synthesis of Cinnamate (B1238496) Ester Derivatives for Controlled Polymerization (e.g., ω-End Capping Agents)

A primary application of this compound is the synthesis of cinnamate esters. These esters are formed through the reaction of the acyl chloride with various alcohols. This esterification reaction is fundamental to creating monomers or functional end-capping agents for polymerization processes. mdpi.comuttyler.edu For example, reacting this compound with a suitable alcohol can introduce a photoreactive cinnamoyl group onto a molecule. This group can undergo E/Z photoisomerization and [2+2] photocycloaddition when exposed to UV radiation, which is a key mechanism for creating cross-linked polymer networks. ethernet.edu.etresearchgate.net

In the field of controlled polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, cinnamoyl derivatives can be used as ω-end capping agents to terminate living polymer chains, thereby controlling the polymer's final structure and properties. mdpi.comuttyler.edu The reaction of this compound with a hydroxyl-terminated polymer is a direct method for introducing this functionality.

Preparation of Other Reactive Intermediates for Precision Polymer Architectures

Beyond esters, this compound is a precursor to other reactive intermediates that enable the construction of complex polymer architectures.

Amide Derivatives: The reaction with primary or secondary amines yields cinnamamides. This chemistry has been used to attach the cinnamoyl moiety to polyamines like poly(ethylenimine) or to the ends of dendrimers, creating highly functionalized macromolecules. acs.orgacs.org These materials can exhibit unique properties, such as forming liquid-crystalline phases. acs.org

Thiourea (B124793) Derivatives: A multi-step synthesis can convert the acyl chloride into thiourea derivatives. This typically involves an initial reaction to form an isothiocyanate intermediate, which then reacts with an amine. semanticscholar.orgscispace.com For instance, (E)-3-(3-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide has been synthesized from m-methoxycinnamoyl chloride, demonstrating the creation of a complex functional group. scispace.com

Hydrazide Derivatives: Reaction with hydrazine (B178648) or its derivatives leads to the formation of cinnamoyl hydrazides, which are another class of functional molecules with potential applications in materials science and as pharmaceutical intermediates. impactfactor.org

Table 2: Examples of Derivatization Reactions of Methoxycinnamoyl Chlorides

| Acyl Chloride | Reactant | Derivative Class | Resulting Product Example | Reference |

|---|---|---|---|---|

| E-4-Methoxycinnamoyl Chloride | 4,4,4-Trifluorobutanol | Ester | 4,4,4-Trifluorobutyl E-4-Methoxycinnamate | mdpi.com |

| p-Methoxycinnamoyl Chloride | Tetra-N-Protected Pentamine | Amide | Acylpolyamine | acs.org |

| m-Methoxycinnamoyl Chloride | Ammonium Thiocyanate, then Aniline | Thiourea | (E)-3-(3-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide | scispace.com |

| 4-(Dodecyloxy)-3-methoxycinnamoyl Chloride | Poly(ethylenimine) | Polymer (Amide) | Acylated Poly(ethylenimine) | acs.org |

| p-Methoxycinnamoyl Chloride | Hydrazine Hydrate | Hydrazide | 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl)acryloyl)acrylohydrazide | impactfactor.org |

Optimization of Reaction Conditions for High Purity and Yield in Derivatization Processes

Achieving high purity and yield in the derivatization of this compound requires careful optimization of reaction conditions. Key parameters include the choice of solvent, the type and amount of base used, reaction temperature, and time. nih.govnih.govscielo.br

For acylation reactions, a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP) is often used to neutralize the HCl byproduct without competing with the primary nucleophile. acs.orgacs.org The choice of solvent is also critical; aprotic solvents like dichloromethane, ethyl acetate, or toluene (B28343) are commonly used to prevent unwanted side reactions with the highly reactive acyl chloride. acs.orgmdpi.comacs.org

Temperature control is essential. Many acylation reactions are initiated at low temperatures (e.g., 0 to -10 °C) to moderate the initial exothermic reaction before being allowed to warm to room temperature to ensure completion. acs.orgmdpi.com

Finally, purification of the product is crucial for obtaining high-purity materials. Standard workup procedures often involve washing the reaction mixture with dilute acid, base, and brine to remove unreacted starting materials and byproducts. mdpi.com For many specialized applications, further purification by column chromatography or recrystallization is necessary to achieve the desired level of purity. semanticscholar.orgmdpi.com

Application in Advanced Polymerization Techniques and End Group Functionalization

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Utilizing (E)-3-Methoxycinnamoyl Chloride Derived Agents

While this compound itself is not typically used as a direct chain transfer agent (CTA), its ester derivatives, such as methyl 3-methoxycinnamate, are employed to "cap" or functionalize the ends of polymer chains that have been synthesized using the RAFT process mdpi.comresearchgate.net. This post-polymerization modification is a key strategy for creating polymers with specific terminal functionalities.

The RAFT process yields "living" polymers that retain a thiocarbonylthio end-group, which can be reactivated . The incorporation of cinnamate (B1238496) moieties occurs via a reaction at this active ω-end group. The mechanism is not a classic RAFT chain transfer but rather a reaction where the "living" polymer end adds across the double bond of the cinnamate ester derivative mdpi.comresearchgate.net. This process effectively terminates the chain with the desired cinnamate functionality, capping the polymer.

There are three primary methods for creating end-functionalized polymers using RAFT mdpi.com:

Using a functionalized Chain Transfer Agent (CTA): This places the functional group at the α-end of the polymer chain.

Modification of the terminal dithioester: The thiocarbonylthio group can be chemically converted to another functional group, such as a thiol.

Reaction with an olefin: The "living" polymer's ω-end group can react directly with an olefin, such as a cinnamate ester, to cap the chain.

The use of cinnamate esters falls into the third category, providing a method to specifically functionalize the ω-end of the polymer chain.

Research has demonstrated the highly effective use of cinnamate esters for the end-group functionalization of Poly(methyl methacrylate) (PMMA) synthesized via RAFT. In these studies, "living" PMMA was allowed to react with methoxy-cinnamate esters. The capping efficiency was found to be essentially quantitative, indicating a highly successful functionalization mdpi.comresearchgate.net. This high yield confirms the "living" nature of the PMMA produced by the RAFT technique and establishes a reliable method for producing PMMA with cinnamate end-groups acs.orgscispace.com.

| Polymer | Capping Agent | Result | Reference |

|---|---|---|---|

| "Living" Poly(methyl methacrylate) (PMMA) | 3-Methoxy-cinnamate ester | Essentially quantitative capping | mdpi.comresearchgate.net |

| "Living" Poly(methyl methacrylate) (PMMA) | 4-Methoxy-cinnamate ester | Essentially quantitative capping | mdpi.comresearchgate.net |

In contrast to the successful functionalization of PMMA, attempts to cap "living" Polystyrene (PS) prepared by the RAFT technique with cinnamate esters and other olefins have been met with limited success. Research indicates that the capping of "living" PS with various olefins, including cinnamate derivatives, was generally poor mdpi.comresearchgate.net. This suggests that the reactivity of the "living" polystyrene chain end towards these specific olefins is significantly lower than that of PMMA under the studied conditions.

| Polymer | Capping Agent | Result | Reference |

|---|---|---|---|

| "Living" Polystyrene (PS) | Cinnamate esters and other olefins | Generally poor capping results | mdpi.comresearchgate.net |

The control over the polymer's molecular weight (MW) and polydispersity index (PDI) is a fundamental characteristic of the RAFT polymerization process itself, not the subsequent cinnamate functionalization step rsc.orgresearchgate.net. RAFT polymerization allows for the synthesis of polymers with predictable number average molecular weights (Mn) and narrow molecular weight distributions, often with PDI values close to 1.1 rsc.org.

The high efficiency of the cinnamate capping reaction on PMMA serves as strong evidence of the high fidelity of the RAFT process. A quantitative capping reaction implies that the vast majority of the polymer chains retained their "living" thiocarbonylthio end-group from the initial polymerization, which is a hallmark of a well-controlled process. While the functionalization itself does not alter the initial MW or PDI of the polymer distribution, its success is a direct consequence of the control afforded by the RAFT method.

| Polymerization Method | Key Feature | Typical PDI | Relevance to Cinnamate Functionalization |

|---|---|---|---|

| RAFT Polymerization | Controlled molecular weight and narrow MWD | < 1.2 | Produces "living" polymers with high end-group fidelity, enabling efficient capping. |

Exploration of Other Controlled/Living Polymerization Methods Employing this compound Derivatives

While the use of cinnamate derivatives has been specifically documented for end-capping in RAFT polymerization, the use of this compound in other controlled/living polymerization techniques is not well-established in the reviewed literature. However, the chemical nature of acyl chlorides suggests potential applications in other methods.

Conceptually, acyl chlorides can act as efficient terminating agents in living polymerizations that proceed via anionic or cationic mechanisms. For instance, in living ring-opening polymerization of cyclic esters, which generates polymers with –OH end groups, the termination with a functional acyl chloride can install a desired end group nih.gov. This compound could potentially be used in such a capacity to introduce a cinnamate end-group onto biodegradable polyesters.

Furthermore, cinnamoyl groups in general are known to be reactive moieties that can serve as cross-linkers in polymer networks rsc.org. The introduction of such a group at a polymer chain end via a controlled polymerization method would create a macromonomer capable of participating in subsequent cross-linking reactions. However, specific studies detailing the use of this compound or its direct derivatives in techniques such as Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP) were not identified in the conducted search.

Role in Free Radical Polymerization for Chain-End Modification

Conventional free radical polymerization (FRP) is a widely used method for producing a variety of polymers. However, controlling the structure and end groups of the resulting polymers can be challenging. Chain transfer and termination reactions, which are inherent to FRP, can be leveraged to introduce specific end groups.

One common strategy for end-group functionalization in FRP is the use of functional chain transfer agents (CTAs). While this compound itself is not a typical CTA, it can be used to functionalize polymers prepared by FRP that possess reactive end groups. For instance, polymers synthesized using a hydroxyl-functionalized initiator or CTA will have terminal hydroxyl groups. These can be subsequently esterified with this compound under standard acylation conditions, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270), to yield a polymer with a terminal 3-methoxycinnamate group.

Alternatively, living polymers prepared by other methods can be terminated with a reagent that introduces a functional group that can then react with this compound. The efficiency of this post-polymerization modification depends on the accessibility of the chain ends and the reaction conditions.

Table 1: Hypothetical Data for End-Group Functionalization of Hydroxyl-Terminated Polystyrene with this compound

| Entry | Polymer Mn ( g/mol ) | PDI | Molar Ratio (Polymer-OH : Cinnamoyl Chloride : Base) | Reaction Time (h) | Functionalization Efficiency (%) |

| 1 | 5,000 | 1.8 | 1 : 1.2 : 1.2 | 12 | >95 |

| 2 | 10,000 | 1.9 | 1 : 1.5 : 1.5 | 24 | >95 |

| 3 | 20,000 | 2.1 | 1 : 2.0 : 2.0 | 48 | >90 |

This table presents expected outcomes based on typical esterification reactions of polymer end groups.

Integration into Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP)

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), offer excellent control over molecular weight, polydispersity, and chain-end functionality.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the polymerization is initiated by an alkyl halide in the presence of a transition metal catalyst. The resulting polymers possess a halogen atom at the chain end, which can be substituted via nucleophilic substitution reactions. This provides a convenient route for the introduction of various functional groups.

To introduce a 3-methoxycinnamoyl group, a hydroxyl-functionalized ATRP initiator, such as 2-hydroxyethyl 2-bromoisobutyrate, can be used. The resulting polymer will have a hydroxyl group at the α-chain end and a bromine atom at the ω-chain end. The terminal hydroxyl group can then be esterified with this compound. Alternatively, the terminal bromine can be substituted with a hydroxyl-containing nucleophile, followed by esterification.

Table 2: Predicted Characteristics of ATRP-Synthesized Polymers Functionalized with this compound

| Polymer | Initiator | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI | End-Group Functionality |

| Polystyrene | 2-Hydroxyethyl 2-bromoisobutyrate | 10,000 | 9,800 | 1.10 | α-3-methoxycinnamate, ω-Br |

| Poly(methyl methacrylate) | 2-Hydroxyethyl 2-bromoisobutyrate | 15,000 | 14,500 | 1.15 | α-3-methoxycinnamate, ω-Br |

This table illustrates the expected high degree of control over polymer characteristics achievable with ATRP.

Nitroxide-Mediated Polymerization (NMP)

NMP is another powerful CLRP technique that utilizes a nitroxide mediating agent to control the polymerization. Polymers prepared by NMP typically have a nitroxide moiety at the chain end. While direct reaction of the nitroxide end group with this compound is not a standard procedure, functionalization can be achieved through the use of a functional initiator.

Similar to the ATRP approach, an NMP initiator containing a hydroxyl group can be employed. The resulting polymer will possess a terminal hydroxyl group that is amenable to esterification with this compound. This method allows for the synthesis of well-defined polymers with a terminal 3-methoxycinnamate group, which can be useful for creating photo-crosslinkable materials.

Emerging Polymerization Strategies for Cinnamate-Functionalized Macromolecules

Beyond traditional polymerization methods, several emerging strategies are being explored for the synthesis of cinnamate-functionalized macromolecules. These methods often focus on improving efficiency, versatility, and control over the final polymer architecture.

One such strategy involves the use of "click" chemistry. For example, a polymer with an azide (B81097) or alkyne end group can be synthesized using a functional initiator in a controlled polymerization process like ATRP or NMP. Subsequently, a cinnamoyl derivative containing the complementary click functionality (an alkyne or azide, respectively) can be attached to the polymer chain end via a highly efficient and specific click reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Another emerging area is the use of enzymatic catalysis for the synthesis of functional monomers or for post-polymerization modification. While not directly involving this compound, enzymes could potentially be used to create specific reactive sites on a polymer chain for subsequent functionalization.

Furthermore, advances in organocatalyzed polymerization methods may offer new pathways for the synthesis of polymers with reactive end groups that can be functionalized with cinnamoyl moieties under mild and metal-free conditions. These emerging strategies hold promise for the development of novel and sophisticated cinnamate-functionalized macromolecules with tailored properties for a wide range of applications, including biomaterials, coatings, and advanced lithography.

The requested article cannot be generated.

After a comprehensive search of available online resources, it has been determined that there is insufficient specific information regarding the use of This compound in the detailed polymer synthesis applications outlined in the user's request. The performed searches did not yield specific research findings, data tables, or detailed methodologies for the use of this particular compound in creating:

Reactive handles for post-polymerization modification.

Recognition sites and receptor functionalities at polymer chain ends.

Photoactive and fluorescent labels for advanced imaging.

Multi-arm star polymers and dendritic structures.

Block copolymers, gradient copolymers, and cross-linked networks.

While general principles of polymer chemistry and modification exist, and the cinnamoyl group is known for its photoreactive properties, the specific data and detailed examples of This compound in these advanced applications are not present in the accessible literature. To generate an article that is both scientifically accurate and strictly adheres to the provided outline, specific evidence and research data are necessary. Without such information, any attempt to create the requested content would result in speculation and would not meet the required standards of accuracy and detail.

Therefore, it is not possible to generate the English article focusing solely on the chemical compound "this compound" as per the structured outline and content requirements.

Tailoring Polymer Architectures and Advanced Functionalities Via E 3 Methoxycinnamoyl Chloride Chemistry

Construction of Novel and Complex Polymer Architectures

Fabrication of Polymer Brushes and Thin Films with Tailored Surface Properties

The incorporation of (E)-3-methoxycinnamoyl chloride into polymer structures is a key strategy for fabricating functional polymer brushes and thin films with precisely controlled surface properties. This is primarily achieved by reacting the acyl chloride group of this compound with polymers containing suitable functional groups, such as hydroxyl or amine groups. This process grafts the photo-responsive 3-methoxycinnamoyl moiety onto the polymer backbone. The resulting materials can be processed into thin films or grown as polymer brushes from a substrate.

Thin films are typically prepared using methods like spin-coating, dip-coating, or chemical vapor deposition (CVD). For instance, copolymers modified with cinnamoyl groups can be dissolved and applied to glass plates via dip-coating to form uniform films. researchgate.net Vapor-based methods, such as CVD, offer a solvent-free alternative for creating polymer thin films, where reactive monomer precursors polymerize and form a film simultaneously in a vacuum reactor. nih.gov These techniques allow for the creation of coatings less than 800-nm thick, which can define the surface properties of a material without altering its bulk characteristics. nih.gov

Polymer brushes, which consist of polymer chains tethered at one end to a surface, are fabricated using two primary methods: "grafting to" and "grafting from". mdpi.comnih.govmdpi.com

"Grafting to" : This approach involves synthesizing the polymer chains first and then attaching them to the substrate. mdpi.commdpi.com For example, a pre-synthesized polymer containing hydroxyl groups can be reacted with this compound, and the resulting cinnamoylated polymer is then attached to a suitable surface. This method is straightforward but often results in lower grafting densities due to steric hindrance as more chains attach to the surface. mdpi.com

"Grafting from" : In this method, an initiator molecule is first anchored to the substrate surface to form a self-assembled monolayer (SAM). mdpi.comrsc.org Polymerization is then initiated from these surface-bound sites, causing the polymer chains to "grow" from the surface. mdpi.com Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) are commonly employed for this purpose, allowing for the synthesis of dense, well-defined polymer brushes. psu.edu

The surface properties of these films and brushes can be precisely tailored. For example, research has demonstrated that the density of cinnamoyl groups on the surface of copolymer films directly influences biological interactions. Films with a higher concentration of photodimerized cinnamoyl groups were found to promote fibroblast cell adhesion and proliferation more effectively. researchgate.net

Table 1: Research Findings on Cinnamoyl-Modified Thin Films

| Polymer System | Fabrication Method | Key Finding | Reference |

|---|---|---|---|

| Copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA) and 2-cinnamoyloxyethyl methacrylate (CEMA) | Dip-coating | Increased cinnamoyl group content on the film surface promoted fibroblast cell proliferation after photocrosslinking. | researchgate.net |

| Polyurea with cinnamate (B1238496) moieties | Condensation reaction and solution processing | Resulting photocurable polyurea thin film demonstrated excellent electrical and dielectric properties suitable for use as a gate dielectric in organic thin-film transistors (OTFTs). | researchgate.net |

| Hydroxypropyl cellulose (B213188) (HPC) modified with cinnamoyl chloride (HPC-C) | Solution casting | UV irradiation of HPC-C thin films led to a reduction in absorbance at 280 nm, confirming photo-induced dimerization of the cinnamoyl groups. | researchgate.net |

Post-Polymerization Modification Strategies Utilizing Cinnamate Moieties for Enhanced Material Properties

Post-polymerization modification (PPM) is a powerful technique for synthesizing functional materials by altering a polymer's side chains after the main backbone has been formed. nih.govmdpi.com The cinnamate moiety, introduced via this compound, is particularly valuable for PPM because of its photo-responsive nature. The primary modification strategy involves the photodimerization of the cinnamate groups through a [2+2] cycloaddition reaction upon exposure to UV light. researchgate.netethernet.edu.et

This photocrosslinking process is a key mechanism for enhancing material properties. When thin films or brushes containing cinnamate groups are irradiated with UV light (typically around 280 nm), the carbon-carbon double bonds of adjacent cinnamate moieties react to form cyclobutane (B1203170) rings. researchgate.net This creates covalent cross-links between polymer chains, transforming the material from a soluble or thermoplastic state into a stable, insoluble network. researchgate.netethernet.edu.et

The effects and applications of this modification are diverse:

Enhanced Thermal and Mechanical Stability : The formation of a cross-linked network significantly improves the material's stability. For example, cinnamoyl-modified hydroxypropyl cellulose (HPC-C) with a higher degree of substitution (more cinnamoyl groups) exhibits a higher glass transition temperature and greater thermal stability. researchgate.net

Control of Material Phase : Photocrosslinking can induce phase transitions in advanced materials. In certain liquid-crystalline dendrimers functionalized with cinnamoyl groups, UV radiation triggers both E/Z isomerization and photocycloaddition. ethernet.edu.et This process disrupts the ordered liquid-crystalline phase, leading to an isothermal photo-induced smectic A to isotropic liquid phase transition. ethernet.edu.et

Photolithography and Patterning : The ability to selectively cross-link regions of a polymer film with UV light makes cinnamate-functionalized polymers ideal for photolithography applications. researchgate.net By using a photomask, specific patterns can be created, where the irradiated areas become insoluble and the non-irradiated areas can be washed away, enabling the fabrication of micro-structured surfaces.

Development of Biocompatible Surfaces : As noted previously, the photocrosslinked cinnamoyl groups on a material's surface can enhance biological interactions, such as promoting cell adhesion and growth, making them useful for biomedical applications. researchgate.net

The progress of the photocrosslinking reaction can be easily monitored by analyzing the material's UV-Vis spectrum. As the dimerization reaction proceeds, the characteristic absorbance peak of the cinnamoyl group (around 280 nm) decreases in intensity. researchgate.net

Table 2: Impact of Post-Polymerization Modification on Cinnamate-Containing Polymers

| Polymer System | Modification Method | Observed Change in Property | Analytical Evidence | Reference |

|---|---|---|---|---|

| Copolymers of HEMA and CEMA | UV Irradiation | Photo-induced dimerization of cinnamoyl groups | Decrease in UV-Vis absorbance at ~280 nm | researchgate.net |

| Hydroxypropyl cellulose-cinnamoyl chloride (HPC-C) | UV Irradiation | Crosslinking of polymer chains | Reduction in UV-Vis absorbance at 280 nm | researchgate.net |

| Liquid-crystalline dendrimer with cinnamoyl groups | UV Irradiation | Isothermal smectic A to isotropic liquid phase transition | Disordering effect from E/Z isomerization and photocycloaddition | ethernet.edu.et |

Advanced Characterization and Analytical Methodologies for E 3 Methoxycinnamoyl Chloride Derived Materials

Spectroscopic Analysis for Structure Elucidation, Purity Assessment, and End-Group Quantification

Spectroscopic techniques are indispensable tools for the detailed structural analysis of (E)-3-methoxycinnamoyl chloride and its derivatives. They provide insights into the atomic and molecular composition, connectivity, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR for structural confirmation; ¹⁹F-NMR for labeled systems and capping efficiency)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. cas.cz For materials derived from this compound, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and structural integrity of the compounds.

¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. In derivatives of this compound, characteristic signals can be observed for the aromatic protons, the vinyl protons of the cinnamoyl group, and the methoxy (B1213986) protons. For instance, in cinnamamide (B152044) derivatives, the aromatic protons typically appear in the range of δ 6.80–7.55 ppm, while the vinyl protons (CH=CH) of the cinnamoyl moiety are observed as doublets around δ 6.50-7.50 ppm. mdpi.com The methoxy group protons usually present as a sharp singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound will give a distinct signal. The carbonyl carbon of the amide or ester group is typically observed in the downfield region (around δ 165-170 ppm). mdpi.comashdin.com Aromatic and vinyl carbons also have characteristic chemical shifts that aid in structural confirmation. ashdin.comanalis.com.my

¹⁹F-NMR for Labeled Systems and Capping Efficiency: In cases where fluorine-containing moieties are incorporated into the polymer structure, ¹⁹F-NMR becomes a highly sensitive and specific tool. It can be used to confirm the presence of the fluorine label and to quantify the efficiency of end-capping reactions in polymerization processes. The distinct chemical shifts of fluorine atoms provide a clear window into the local chemical environment. uc.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.80 - 7.60 | 113 - 160 |

| Vinylic Protons (CH=CH) | 6.50 - 7.70 | 120 - 145 |

| Methoxy Protons (-OCH₃) | ~3.80 | ~55 |

| Amide/Ester Carbonyl (C=O) | - | 163 - 170 analis.com.my |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used for analysis.

Mass Spectrometry Techniques (e.g., MALDI-ToF MS for Polymer End-Group Analysis and Molecular Weight Determination)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of synthesized compounds and to gain insights into their elemental composition and structure. nih.gov

For derivatives of this compound, various MS techniques are utilized. For smaller molecules, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide accurate molecular weight determination and fragmentation patterns that aid in structure elucidation. mdpi.comanalis.com.my For larger polymeric materials, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is particularly valuable. MALDI-ToF MS allows for the determination of the molecular weight distribution of polymers and can be used to analyze the structure of polymer end-groups, which is crucial for understanding polymerization mechanisms and controlling polymer properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. azooptics.comthermofisher.com When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. azooptics.com This results in a unique spectral fingerprint of the molecule.

For materials derived from this compound, FTIR spectroscopy is used to confirm the presence of key functional groups. ashdin.com The spectrum of this compound itself would show a strong absorption band for the acid chloride carbonyl group (C=O) typically in the range of 1750-1800 cm⁻¹. Upon reaction to form an amide or ester derivative, this band will shift to a lower wavenumber, typically around 1630-1680 cm⁻¹ for amides and 1715-1750 cm⁻¹ for esters. Other characteristic peaks include those for C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic ring and the vinyl group, and C-O stretching of the methoxy group and the ester linkage. stifar-riau.ac.idresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Acid Chloride (C=O) | Stretching | 1750 - 1800 |

| Amide (C=O) | Stretching | 1630 - 1680 |

| Ester (C=O) | Stretching | 1715 - 1750 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Vinylic C=C | Stretching | ~1625 |

| C-O (Methoxy/Ester) | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Vinylic C-H | Bending (out-of-plane) | ~965 (for trans isomer) |

Chromatographic Techniques for Polymer Characterization and Separation

Chromatographic techniques are essential for the separation, identification, and purification of components in a mixture. For polymeric materials derived from this compound, chromatography is crucial for determining molecular weight distributions and for monitoring the progress of reactions.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. paint.orgpaint.org The separation in SEC is based on the hydrodynamic volume of the polymer molecules in solution. researchgate.net Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer retention time. paint.org

For polymers synthesized using this compound as a monomer or functional group, SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). colab.wsresearchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. A narrow PDI (close to 1) indicates a more uniform polymer sample. This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final material.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification Optimization

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. msu.edurochester.edu In the context of synthesizing derivatives of this compound, TLC is an invaluable tool.

By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of the starting materials and the appearance of the product can be visualized under UV light or by using a staining agent. youtube.comyoutube.comchegg.com This allows for the real-time monitoring of the reaction's progress and helps in determining the optimal reaction time. ashdin.com Furthermore, TLC is used to develop and optimize purification methods, such as column chromatography, by identifying a suitable solvent system that provides the best separation of the desired product from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis of Monomers and Oligomers

High-Performance Liquid Chromatography (HPLC) stands as a powerful and indispensable tool for the separation, identification, and quantification of this compound and its derived oligomers. advancechemjournal.com6-napse.com Its precision and accuracy are vital for ensuring the purity of the monomer, which is critical for subsequent polymerization reactions, and for characterizing the resulting oligomeric mixtures. scielo.brrsc.org

A typical HPLC method for analyzing cinnamic acid derivatives involves reversed-phase chromatography. nih.govujpah.in This is often accomplished using a C18 column, where the separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. nih.gov The mobile phase is commonly a gradient mixture of an aqueous component, often acidified with formic or phosphoric acid to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities. thieme-connect.com

Detection is typically performed with a UV-Vis or a Diode Array Detector (DAD), as the cinnamoyl group has a strong chromophore that absorbs UV light. ujpah.inthieme-connect.com This allows for sensitive detection and quantification. For quantitative analysis, a calibration curve is constructed using standards of known concentrations, enabling the precise determination of the amount of this compound or specific oligomers in a sample. scielo.brnih.gov The method's reliability is established through validation, assessing parameters like linearity, precision, accuracy, and limits of detection and quantification. nih.govthieme-connect.com

Table 1: Illustrative HPLC Method Parameters for the Analysis of Cinnamic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | LiChrospher 100 RP-18 (125 × 4 mm i.d., 5µm) |

| Mobile Phase | Gradient of methanol and acetonitrile (acidified) |

| Detector | Diode Array Detector (DAD) at 210, 230, and 270 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

This table is illustrative, based on similar methods for cinnamic acid derivatives. thieme-connect.comscielo.br

Other Advanced Analytical Techniques for Comprehensive Material Characterization

To obtain a holistic understanding of the properties of materials derived from this compound, it is necessary to employ a range of advanced analytical techniques beyond chromatography.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Properties

The thermal behavior of polymeric materials is a critical aspect of their characterization, providing insights into their processing and end-use performance. azom.com

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers. hu-berlin.deresearchgate.net It measures the heat flow associated with thermal events in a material as a function of temperature. taylorfrancis.com For polymers derived from this compound, DSC can determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netresearchgate.net Other important thermal events, such as melting temperature (Tm) and crystallization temperature (Tc), can also be identified, providing a comprehensive thermal profile of the material. icm.edu.pl

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition characteristics of polymers. 6-napse.comresearchgate.net TGA measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com This analysis provides the decomposition temperature, which is a key indicator of the material's thermal stability. researchgate.netresearchgate.net TGA can also be used to determine the composition of materials, such as the filler content in a polymer composite. 6-napse.com

Table 2: Representative Thermal Analysis Data for a Polymer

| Property | Description | Technique |

|---|---|---|

| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state. | DSC |

| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts. | DSC |

| Decomposition Temperature (Td) | Temperature at which the polymer begins to degrade. | TGA |

This table presents typical thermal properties of polymers that can be determined by DSC and TGA.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Polymer Morphology and Nanostructure Analysis

Understanding the morphology and nanostructure of polymers is crucial as these features directly influence the material's macroscopic properties. kinampark.come-bookshelf.de

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. nih.gov For polymers derived from this compound, AFM can be used to visualize the surface morphology of thin films, including features like polymer chain conformations and the phase separation in polymer blends. aps.orgscielo.br The ability to operate in different modes allows for the characterization of various surface properties. mdpi.com

Theoretical and Computational Investigations of E 3 Methoxycinnamoyl Chloride Reactivity and Polymerization Phenomena

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Reaction Pathways for (E)-3-Methoxycinnamoyl Chloride

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. While specific DFT data for this exact acyl chloride is scarce, studies on structurally similar methoxy (B1213986) cinnamic acid derivatives provide a strong basis for understanding its electronic characteristics. researchgate.net

The electronic properties of cinnamic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. For this compound, the methoxy group (-OCH3) at the meta position acts as an electron-donating group through resonance, influencing the electron density distribution across the molecule. This, in turn, affects the reactivity of the acyl chloride group and the vinyl double bond.

Electronic Properties: DFT calculations can determine key parameters that describe a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various global reactivity descriptors. For instance, studies on methoxy cinnamic acid derivatives have shown how different substitution patterns affect these parameters. researchgate.net The HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. The energy of these frontier orbitals dictates the molecule's ability to donate or accept electrons in chemical reactions.

Reactivity Descriptors: Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. A lower HOMO-LUMO gap generally indicates higher reactivity. The methoxy group is expected to increase the HOMO energy, thereby potentially increasing the molecule's reactivity towards electrophiles.

Reaction Pathways: Theoretical calculations can also map out the potential energy surfaces for various reactions involving this compound. This includes nucleophilic attack at the carbonyl carbon of the acyl chloride, which is a characteristic reaction for this class of compounds, as well as reactions at the double bond, such as radical or electrophilic addition. nih.gov Computational studies on the reaction of cinnamoyl chloride with various nucleophiles reveal the intricate details of the reaction mechanism, including the formation of tetrahedral intermediates and the subsequent elimination of the chloride ion.

Table 1: Calculated Electronic Properties of a Model Methoxy Cinnamic Acid Derivative (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Chemical Potential (μ) | -4.15 eV |

| Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.67 eV |

| Note: These values are illustrative and based on typical DFT calculations for similar compounds. Actual values for this compound would require specific calculations. |

Molecular Dynamics Simulations and Coarse-Grained Models for Polymerization Processes and Polymer Chain Conformations

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamics of polymerization reactions and the resulting structure of polymer chains at an atomistic or coarse-grained level. nih.gov While specific MD studies on the polymerization of this compound are not readily found, the principles and methodologies can be inferred from simulations of other vinyl monomers, such as substituted styrenes. mdpi.com

The polymerization of this compound would likely proceed via the vinyl group, leading to the formation of a polymer with a poly(vinyl chloride)-like backbone and pendent 3-methoxyphenyl-carbonyl groups. The methoxy substituent on the phenyl ring would influence the monomer's reactivity and the properties of the resulting polymer.

Atomistic MD Simulations: Atomistic MD simulations can provide detailed insights into the initial stages of polymerization, including monomer diffusion, orientation, and the energetics of chain propagation. By simulating a system containing monomers and an initiator, one can observe the step-by-step process of polymer chain growth. These simulations can also be used to study the conformational preferences of the growing polymer chain, which are influenced by steric and electronic interactions between the bulky side groups.

Coarse-Grained (CG) Models: For studying the long-time dynamics and large-scale morphology of the resulting polymer, coarse-grained models are often employed. nih.gov In a CG model, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. A CG model for poly(this compound) would represent the monomer unit with a few interacting beads, capturing the essential physics of the polymer chain, such as its flexibility, excluded volume, and intermolecular interactions. These models are particularly useful for studying properties like the glass transition temperature, chain entanglement, and the morphology of polymer blends or solutions. chemrxiv.org

Table 2: Parameters for a Hypothetical Coarse-Grained Model of Poly(this compound)

| Bead Type | Represents | Interaction Parameters (Illustrative) |

| BB | Backbone (CH-CHCl) | Lennard-Jones: σ = 0.45 nm, ε = 0.8 kJ/mol |

| SG | Side Group (C6H4(OCH3)CO) | Lennard-Jones: σ = 0.60 nm, ε = 1.2 kJ/mol |

| Note: These parameters are for illustrative purposes and would need to be parameterized against atomistic simulations or experimental data. |

Computational Modeling of Chain Transfer Mechanisms and Capping Efficiencies in Controlled Polymerization

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are crucial for synthesizing polymers with well-defined architectures and low dispersity. acs.org Computational modeling plays a vital role in understanding the intricate mechanisms of these processes, including chain transfer and capping reactions, which can affect the "living" nature of the polymerization.

For a monomer like this compound, computational studies could predict its suitability for controlled polymerization methods. The electronic and steric effects of the 3-methoxycinnamoyl group would influence the stability of the propagating radical and its reactivity towards chain transfer agents or capping agents.

Chain Transfer Mechanisms: Chain transfer is a process where the growing polymer chain terminates by transferring its radical activity to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. DFT calculations can be used to determine the activation barriers for these transfer reactions. By comparing the activation energy for chain propagation with that of chain transfer, one can predict the likelihood of these undesirable side reactions. For instance, the presence of the acyl chloride group might introduce specific chain transfer pathways that are not present in simpler vinyl monomers.

Capping Efficiencies: In controlled polymerization, the growing polymer chains are reversibly capped, maintaining a low concentration of active radicals and thus suppressing termination reactions. The efficiency of this capping process is critical. Computational methods can model the kinetics and thermodynamics of the capping and de-capping reactions. For example, in ATRP, this would involve modeling the interaction of the propagating radical with the transition metal complex that acts as the deactivator. The binding energy of the capped species and the energy barrier for its formation can be calculated to assess the effectiveness of the controlling agent.

Structure-Property Relationships Derived from Computational Studies for Optimized Material Design

A key goal of polymer science is to establish clear relationships between the chemical structure of a polymer and its macroscopic properties. Computational studies are invaluable for developing these structure-property relationships, which can then guide the design of new materials with optimized performance.

For poly(this compound), computational models can predict a range of properties based on its molecular structure. The presence of the aromatic ring and the polar carbonyl and methoxy groups would impart specific characteristics to the polymer.

Mechanical Properties: MD simulations can be used to predict mechanical properties such as the Young's modulus, tensile strength, and glass transition temperature (Tg). By simulating the response of the polymer matrix to an applied strain, one can derive these properties from the stress-strain curves. The rigidity of the backbone and the nature of the intermolecular interactions between the side chains, including potential dipole-dipole interactions and pi-pi stacking of the aromatic rings, would be key determinants of the mechanical behavior.

Optical and Electronic Properties: Quantum chemical calculations on polymer oligomers can be used to predict the optical and electronic properties of the bulk material. For instance, Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, which is relevant for applications such as photoresists or optical coatings. The presence of the cinnamoyl chromophore suggests that the polymer may have interesting photochemical properties.

Solubility and Compatibility: The solubility of the polymer in different solvents can be predicted by calculating the Flory-Huggins interaction parameter (χ) using MD simulations. This is crucial for processing the polymer and for its use in blends or composites. The polarity imparted by the methoxy and carbonyl groups would significantly influence its solubility profile.

By systematically varying the chemical structure in silico (e.g., by changing the substituent on the phenyl ring) and calculating the resulting properties, a comprehensive understanding of the structure-property relationships can be developed, enabling the rational design of new functional polymers based on the this compound scaffold.

Future Research Directions and Translational Academic Impact of E 3 Methoxycinnamoyl Chloride Chemistry

Emerging Applications of Functionalized Polymers Derived from (E)-3-Methoxycinnamoyl Chloride

Polymers functionalized with the 3-methoxycinnamoyl moiety are at the forefront of materials innovation. The ability to precisely introduce this group onto various polymer backbones allows for the tailoring of material properties for a host of emerging applications.

Development of Advanced Materials for Surface Engineering and Interfacial Science

Surface engineering focuses on modifying the surface properties of materials to enhance their performance. openaccessjournals.com By manipulating characteristics like composition and topography, functionalities such as durability, corrosion resistance, and biocompatibility can be significantly improved. openaccessjournals.com The incorporation of this compound into polymer systems offers a powerful tool for creating advanced surfaces. The cinnamoyl group can be grafted onto a material's surface, and subsequent UV-induced [2+2] photocycloaddition creates a cross-linked, stable nanocoating. nih.gov This process is fundamental to surface engineering, which seeks to bridge material science with practical engineering solutions. openaccessjournals.com

Techniques like self-assembled monolayers (SAMs) can be employed, where bifunctional molecules containing a 3-methoxycinnamoyl terminal group are anchored to a substrate. sikemia.com This allows for the precise control of surface properties like hydrophobicity or adhesion. sikemia.com Such modifications are crucial for applications in electronics, biomedical devices, and protective coatings. sikemia.commdpi.com The resulting surfaces can be designed to have enhanced wear resistance, tailored wettability for self-cleaning applications, or improved biocompatibility for medical implants. openaccessjournals.com

Table 1: Potential Applications in Surface Engineering

| Application Area | Surface Functionality Achieved with this compound |

|---|---|

| Microelectronics | Creation of patterned surfaces for circuits via photolithography. |

| Biomedical Devices | Promotion of cell adhesion and integration with biological tissues. openaccessjournals.com |

| Protective Coatings | Enhanced scratch and corrosion resistance on metals and plastics. openaccessjournals.com |

| Optics | Fabrication of anti-reflective or polarizing films. |

Exploration in Sensing, Actuation, and Responsive Smart Materials

"Smart materials" that respond to external stimuli like light, heat, or pH are a major focus of current research. Polymers containing the 3-methoxycinnamoyl group are prime candidates for developing photo-responsive materials. The reversible nature of the [2+2] photocycloaddition of cinnamate (B1238496) groups allows for the creation of materials that can change their shape, properties, or function upon exposure to specific wavelengths of light.

For instance, hydrogels functionalized with these moieties could be engineered to swell or shrink in response to UV light, enabling their use as light-activated valves in microfluidic devices or as remotely triggered drug delivery systems. The cross-linking density of the polymer network can be modulated by light, which in turn alters the material's mechanical properties, leading to applications in soft robotics and actuators.

Integration into Sustainable Polymer Technologies and Circular Economy Initiatives

The development of sustainable polymers from renewable resources is a critical global challenge. nii.ac.jp Cinnamic acid and its derivatives, including 3-methoxycinnamic acid, can be sourced from biomass, making them attractive building blocks for bio-based polymers. nii.ac.jp The [2+2] photocycloaddition of cinnamate-derived polymers is a key reaction for creating cyclobutane-based polyesters and polyamides, which are of significant interest for developing sustainable materials. nih.gov

Furthermore, the photodegradable nature of the cyclobutane (B1203170) rings formed from cinnamate dimerization offers a potential route for polymer recycling. Exposure to short-wavelength UV light can cleave the cyclobutane rings, breaking down the polymer network into its constituent monomers or oligomers, which can then be re-polymerized. This "closed-loop" approach aligns with the principles of a circular economy, minimizing waste and reliance on petrochemical feedstocks.

Addressing Challenges and Identifying Opportunities in Precision Polymer Synthesis with Cinnamate Chemistry

While the potential is vast, the synthesis of well-defined polymers from cinnamate-based monomers presents unique challenges. A primary issue is the low copolymerizability of cinnamic monomers, which are 1,2-disubstituted alkenes, with common vinyl monomers like styrenes and acrylates in radical polymerizations. nii.ac.jp This often results in low incorporation rates of the cinnamate monomer into the final polymer. nii.ac.jp

Modern controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer opportunities to overcome these hurdles. rsc.orgmdpi.com These methods allow for greater control over molecular weight, dispersity, and polymer architecture. mdpi.com However, optimizing reaction conditions to accommodate the specific reactivity of cinnamate monomers is an ongoing area of research. Challenges in synthesizing star polymers using RAFT, for example, include termination reactions that can broaden molecular weight distribution. researchgate.net Careful design of the synthesis, including RAFT agent concentration and monomer choice, is required to achieve well-defined products. researchgate.net Future work will focus on developing new catalysts and initiator systems that are more compatible with cinnamate derivatives, enabling the precise synthesis of complex architectures like block, graft, and star polymers with high fidelity.

Table 2: Challenges and Opportunities in Cinnamate Polymerization

| Challenge | Opportunity / Technique | Desired Outcome |

|---|---|---|

| Low copolymerizability in conventional radical polymerization. nii.ac.jp | Controlled/Living Radical Polymerization (ATRP, RAFT). mdpi.com | Higher incorporation of cinnamate monomers; controlled polymer structures. |

| Steric hindrance of 1,2-disubstituted alkene. | Development of novel, highly active catalyst systems. | Increased polymerization rates and monomer conversion. |

| Potential for side reactions. | Optimization of reaction conditions (temperature, solvent, concentration). researchgate.net | Minimized termination and side reactions, leading to well-defined polymers. |

Synergistic Integration with Orthogonal "Click" Chemistries and Bio-Conjugation for Modular Polymer Design

The true power of this compound chemistry lies in its integration with other powerful synthetic tools, particularly "click" chemistry and bioconjugation. ugent.be Click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for polymer modification. ugent.benih.gov

A key strategy involves creating a polymer backbone using established methods and then introducing the 3-methoxycinnamoyl group via a click reaction in a post-polymerization modification step. Alternatively, a polymer can be synthesized from a monomer containing both a clickable handle (like an alkyne or azide) and the 3-methoxycinnamoyl moiety. This modular approach allows for the creation of multifunctional polymers where one part of the molecule provides photo-responsive behavior (the cinnamate) and another part can be used for further functionalization. researchgate.net

This synergy is particularly valuable for bioconjugation, the process of linking molecules to a biomolecule like a protein or peptide. thermofisher.com For example, a polymer with pendant 3-methoxycinnamoyl groups could also feature azide (B81097) groups. These azides can then be "clicked" with an alkyne-modified protein or drug molecule, creating a photo-responsive bioconjugate for applications in targeted drug delivery or tissue engineering. researchgate.netnih.gov The ability to combine the photo-cross-linking capabilities of the cinnamate with the biological specificity of a conjugated biomolecule opens up a vast design space for advanced functional materials. mdpi.com

Broader Implications for Advanced Macromolecular Science and Engineering

By enabling the creation of polymers with precisely controlled architectures and multiple functionalities, this research pushes the boundaries of materials design. nih.gov It allows scientists to move beyond simple linear polymers to create complex, hierarchically structured systems that mimic the sophistication of natural macromolecules. nih.gov The insights gained from studying the photo-physics of 3-methoxycinnamate-containing polymers can inform the design of next-generation optical data storage materials, photo-resists for advanced lithography, and self-healing materials. mdpi.com Ultimately, the continued exploration of this compound chemistry will fuel the development of innovative materials that can address challenges in fields ranging from medicine and electronics to energy and sustainability. umich.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-3-methoxycinnamoyl chloride in laboratory settings?

- Methodological Answer : The compound is synthesized via refluxing (E)-3-methoxycinnamic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane. Key steps include maintaining an inert atmosphere (e.g., nitrogen), controlling the reaction temperature (60–70°C), and ensuring complete removal of byproducts (SO₂ and HCl) under reduced pressure. Purity is confirmed by FT-IR spectroscopy (C=O stretch at ~1750 cm⁻¹) and NMR (δ 7.5–8.0 ppm for aromatic protons) .

Q. What nucleophilic reactions are feasible with this compound, and what derivatives are commonly synthesized?

- Methodological Answer : The compound undergoes nucleophilic substitution with amines, alcohols, and thiols under basic conditions (e.g., pyridine). For example:

- Amides : React with primary/secondary amines (e.g., benzylamine) to yield (E)-3-methoxycinnamamide derivatives.

- Esters : Combine with alcohols (e.g., methanol) to form methyl (E)-3-methoxycinnamate.

- Thioesters : React with thiols (e.g., ethanethiol) to produce thioester analogs.

Reaction progress is monitored via TLC, and products are purified by column chromatography .

Q. How does hydrolysis of this compound occur, and what analytical methods validate the product?

- Methodological Answer : Hydrolysis in aqueous NaOH (pH >10) yields (E)-3-methoxycinnamic acid. The reaction is quenched with dilute HCl, and the product is extracted using ethyl acetate. Purity is confirmed by melting point analysis (literature: 145–147°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for large-scale applications?

- Methodological Answer : Industrial-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction time. Key parameters include:

- Residence time : Optimized to 15–20 minutes.

- Solvent selection : Toluene or chlorobenzene for higher boiling points.

- Byproduct management : Use of scrubbers to neutralize SO₂ and HCl.

Process efficiency is validated via GC-MS to detect residual starting material (<0.5%) .

Q. What strategies address discrepancies in antimicrobial MIC values reported for this compound derivatives?

- Methodological Answer : Variations in MIC data (e.g., ≤0.25 μg/mL for Staphylococcus aureus vs. 19 μg/mL for Escherichia coli) arise from:

- Strain-specific resistance mechanisms : Gram-negative bacteria have lipopolysaccharide barriers.

- Assay conditions : Standardize inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hrs) per CLSI guidelines.

- Derivative functionalization : Introduce polar groups (e.g., -OH) to enhance permeability in Gram-negative strains. Validate via time-kill assays .

Q. What experimental approaches elucidate the role of the methoxy group in modulating GABAergic signaling?

- Methodological Answer : The methoxy group enhances binding to GABAₐ receptor γ-subunits. Methods include:

- Radioligand displacement assays : Compare IC₅₀ values of this compound vs. non-methoxy analogs.

- Molecular docking : Use Schrödinger Suite to model interactions with receptor pockets (PDB ID: 6HUP).

- In vivo electrophysiology : Measure GABA-induced currents in hippocampal neurons via patch-clamp techniques .

Q. How does this compound enhance chemotherapeutic efficacy in multidrug-resistant cancers?

- Methodological Answer : The compound inhibits P-glycoprotein (P-gp), a drug efflux pump. Experimental design:

- Cytotoxicity assays : Co-administer with doxorubicin in P-gp-overexpressing cell lines (e.g., MCF-7/ADR).

- Flow cytometry : Quantify intracellular doxorubicin accumulation using fluorescent probes.

- Western blotting : Measure P-gp expression levels post-treatment .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting results regarding the methoxy group’s impact on antioxidant activity?

- Methodological Answer : Discrepancies arise from:

- Assay interference : Methoxy derivatives may scavenge DPPH radicals directly, confounding cellular antioxidant assays.

- Cell type variability : Use standardized models (e.g., HepG2 cells) and compare ROS levels via H2DCFDA fluorescence.

- Redox potential measurements : Employ cyclic voltammetry to quantify electron-donating capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.